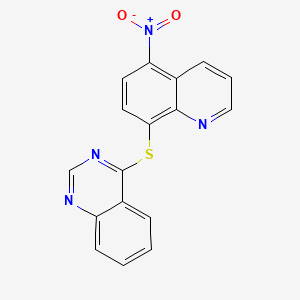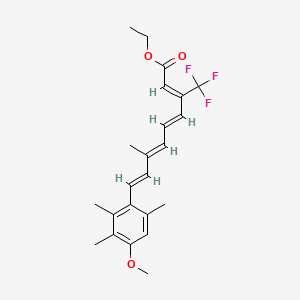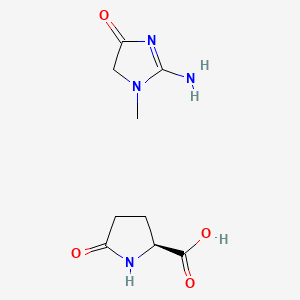
Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (+-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (±)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclopropane ring, two bromine atoms, and phenyl groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (±)- typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of bromine atoms and phenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. The process may also involve the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (±)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the conversion of ester groups to alcohols.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted phenyl esters. These products can have different chemical and physical properties, making them useful in various applications.
Applications De Recherche Scientifique
Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (±)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It is used in the development of new materials and chemical products, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (±)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopropanecarboxylic acid, 2,2-dichloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester
- Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-methoxyphenyl)-, (3-phenoxyphenyl)methyl ester
- Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-methoxyphenyl)methyl ester
Uniqueness
Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (±)- is unique due to its specific combination of functional groups and the presence of the cyclopropane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
Propriétés
Numéro CAS |
63935-34-2 |
|---|---|
Formule moléculaire |
C25H22Br2O4 |
Poids moléculaire |
546.2 g/mol |
Nom IUPAC |
(3-phenoxyphenyl)methyl 2,2-dibromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C25H22Br2O4/c1-2-29-20-13-11-19(12-14-20)24(17-25(24,26)27)23(28)30-16-18-7-6-10-22(15-18)31-21-8-4-3-5-9-21/h3-15H,2,16-17H2,1H3 |
Clé InChI |
LYNPWHQOXASIRW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2(CC2(Br)Br)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


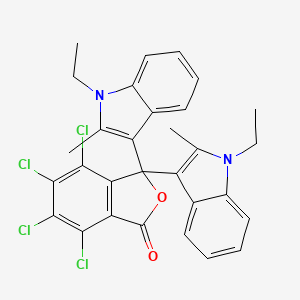
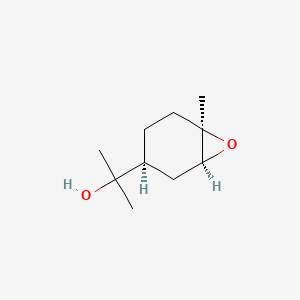
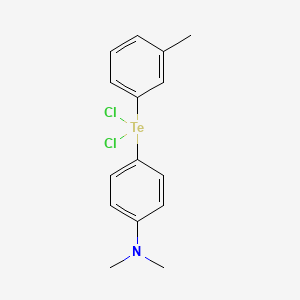

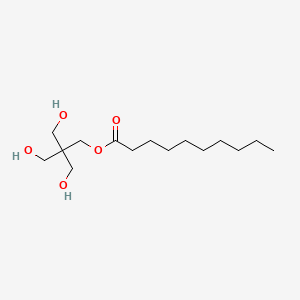
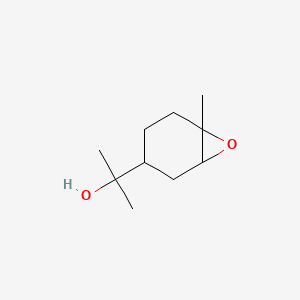
![2-((1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one](/img/structure/B12710336.png)
